molecular formula C16H15N3O B13348013 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide

6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide

Cat. No.: B13348013
M. Wt: 265.31 g/mol
InChI Key: BYMGDYGTVXYVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The structure of this compound consists of a fused bicyclic system with a carboxamide group at the 7th position, a methyl group at the 6th position, and an o-tolyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and process optimization techniques to ensure high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine-7-carboxamide

InChI

InChI=1S/C16H15N3O/c1-10-5-3-4-6-12(10)14-9-19-8-11(2)13(16(17)20)7-15(19)18-14/h3-9H,1-2H3,(H2,17,20)

InChI Key

BYMGDYGTVXYVQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN3C=C(C(=CC3=N2)C(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.